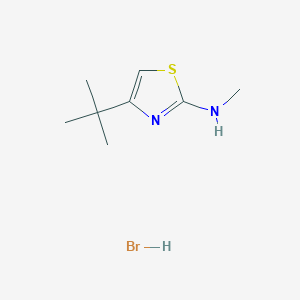
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide
Descripción general
Descripción
“4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide” is a compound with the CAS Number: 1280787-27-0 . It has a molecular weight of 251.19 and its IUPAC name is N-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylamine hydrobromide . The compound is a solid with a melting point of 144 -146 .
Molecular Structure Analysis
The compound belongs to the class of thiazoles . Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
Thiazoles, including “this compound”, have been found to exhibit a wide variety of biological activity . They have been used in the synthesis of new potent antibacterial and antifungal agents .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid with a melting point of 144 -146 . It has a molecular weight of 251.19 .Aplicaciones Científicas De Investigación
Chiral Crystals from Achiral Molecules
- Hydrobromide and Nitrate Synthesis : The synthesis of hydrobromide and nitrate of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine, exhibiting chiral symmetry breaking in the solid state, has been explored. Continuous N–H···Br/N–H···O hydrogen bonds connect each molecule, forming left- or right-handed helical assemblies in crystal packing, thus generating chiral crystals from small achiral molecules (Hu & Cao, 2011).
Antitumor Activities
- Synthesis and Antitumor Properties : A compound with the 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine structure, synthesized via reduction, displayed notable antitumor activity. X-ray analysis confirmed the structure, and the compound showed significant efficacy against the Hela cell line (叶姣 et al., 2015).
Chemical Synthesis and Analysis
- Bridged Isothioureas Synthesis : A synthetic pathway for bridged isothioureas, involving the cyclization of tert-butyl-substituted cyclohex-3-en-1-ylthiourea by bromine, was developed. This process was effective in synthesizing (3aRS,7SR,7aRS)-7-bromo-3a,4, 5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine hydrobromide, determined through X-ray analysis (Alexeev et al., 2019).
- Ab initio and DFT Studies : Theoretical studies on 4-tert-butyl-1, 3-thiazol-2-amine (BTA) using B3LYP/6-311+G and HF/6-311+G methods were conducted. These studies focused on geometrical parameters, vibrational spectra, and various thermal and optical properties, providing detailed insights into the compound's characteristics (Kumar et al., 2017).
Miscellaneous Applications
- CO2 Capture : Research on a room temperature ionic liquid with an appended amine group, synthesized by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, demonstrated its ability to reversibly capture CO2 as a carbamate salt. This ionic liquid's efficiency in CO2 capture is comparable to commercial amine sequestering agents (Bates et al., 2002).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that 2-aminothiazole derivatives, to which this compound belongs, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets in a way that inhibits the growth of various cancerous cell lines .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have broad pharmacological spectrum .
Result of Action
Some 2-aminothiazole derivatives have shown potent growth inhibition properties against various human cancer cell lines .
Análisis Bioquímico
Biochemical Properties
4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound induces apoptosis and causes cell cycle arrest at specific phases . These effects are mediated through its interaction with key signaling molecules and transcription factors, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and stability. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular metabolism and function. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in research and therapy.
Propiedades
IUPAC Name |
4-tert-butyl-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.BrH/c1-8(2,3)6-5-11-7(9-4)10-6;/h5H,1-4H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUZNTVJTYJRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-27-0 | |
| Record name | 2-Thiazolamine, 4-(1,1-dimethylethyl)-N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



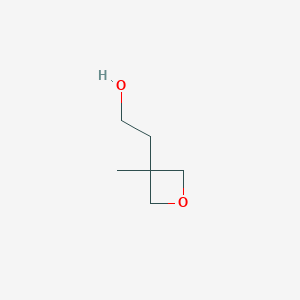
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)

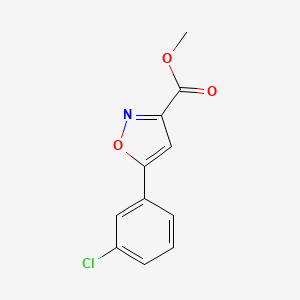
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
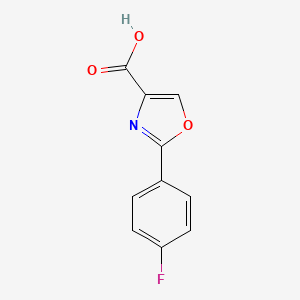
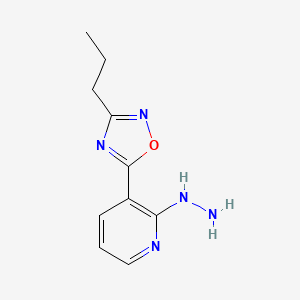
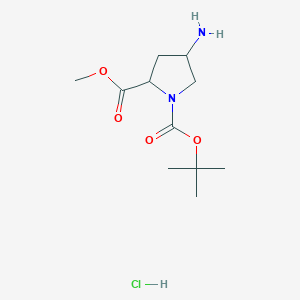
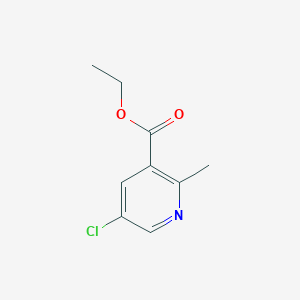

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1394552.png)

![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
